3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one
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Overview
Description
3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a morpholine ring fused to a thieno[3,2-c]pyridine core. The presence of these rings imparts unique chemical and biological properties to the compound, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno[3,2-c]pyridine derivatives with morpholine under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and scalability. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can lead to various biological effects, including antitumor activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinothieno[3,2-d]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine: Known for its cytotoxic activities against cancer cell lines.
Uniqueness
3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-morpholin-4-yl-5H-thieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c14-11-10-8(13-3-5-15-6-4-13)7-16-9(10)1-2-12-11/h1-2,7H,3-6H2,(H,12,14) |
InChI Key |
ICPZACIDGAPRQL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CSC3=C2C(=O)NC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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